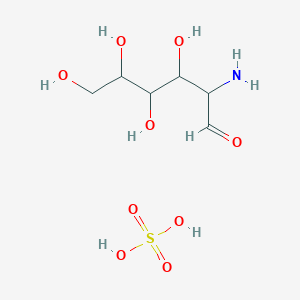

D-Glucosamine Sulfate Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNPLIQZJCYWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Biochemical and Historical Context of D Glucosamine Sulfate Salt

Historical Delineation of D-Glucosamine and D-Glucosamine Sulfate (B86663) Salt

The discovery and characterization of D-Glucosamine and its subsequent formulation as a sulfate salt mark significant milestones in the field of biochemistry. The initial isolation of glucosamine (B1671600) is credited to the German physician and chemist Dr. Georg Ledderhose in 1876. wikipedia.orgacs.orgwikidoc.org Through the hydrolysis of chitin (B13524), a structural polymer found in the exoskeletons of crustaceans, with concentrated hydrochloric acid, Ledderhose was the first to identify this fundamental amino sugar. wikipedia.org However, the complete stereochemical structure of the molecule was not fully elucidated until 1939 through the work of Sir Walter Haworth, a British chemist and Nobel laureate. wikipedia.orgwikidoc.org

The first chemical synthesis of glucosamine was achieved in 1902 by the Nobel laureate Emil Fischer and his student Hermann Leuchs. acs.org The synthesis of the sulfate salt of glucosamine was first described even earlier, in 1898 by Breuer. google.com D-Glucosamine is commercially produced primarily through the hydrolysis of chitin from shellfish exoskeletons. wikipedia.orgwikidoc.orgaip.org

A significant challenge associated with pure D-Glucosamine Sulfate is its hygroscopic nature, meaning it readily absorbs moisture from the air, which can lead to instability and make it difficult to use in pharmaceutical preparations. google.comacs.org This has led to the development of stabilized forms, often involving the creation of mixed salts with alkali-metal or alkaline-earth ions like sodium or potassium. google.comacs.org However, research indicates that some commercial "glucosamine sulfate" products are physical mixtures of glucosamine hydrochloride and an alkali sulfate (e.g., potassium sulfate), rather than a true double or mixed salt. acs.org This approach effectively creates a non-hygroscopic and stable product. acs.org

| Milestone | Contributor(s) | Year | Significance |

| Isolation of Glucosamine | Georg Ledderhose | 1876 | First identification of glucosamine from chitin hydrolysis. wikipedia.orgacs.orgwikidoc.org |

| Synthesis of Glucosamine Sulfate | Breuer | 1898 | First described synthesis of the sulfate salt. google.com |

| Chemical Synthesis of Glucosamine | Emil Fischer & Hermann Leuchs | 1902 | First laboratory synthesis of the glucosamine molecule. acs.org |

| Elucidation of Stereochemistry | Sir Walter Haworth | 1939 | Full determination of the three-dimensional structure of glucosamine. wikipedia.orgwikidoc.org |

Precursory Role of D-Glucosamine in Biological Systems

D-Glucosamine is a ubiquitous amino sugar that serves as a fundamental building block for the synthesis of various essential macromolecules in higher organisms. wikipedia.orgwikidoc.org It is naturally synthesized in the body in the form of glucosamine-6-phosphate. This synthesis, which combines fructose-6-phosphate (B1210287) with the amino acid glutamine, is the initial and rate-limiting step of the hexosamine biosynthesis pathway (HBP). wikipedia.orgwikidoc.orgfrontiersin.org The ultimate product of this pathway is Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a high-energy activated sugar that is crucial for the biosynthesis of complex carbohydrates. wikipedia.orgwikidoc.orgnih.gov

Role as an Amino Sugar in Glycosylated Proteins and Lipids Biosynthesis

D-Glucosamine, via its conversion to UDP-GlcNAc, is a vital precursor in the biochemical synthesis of glycosylated proteins and lipids. wikipedia.orgwikidoc.org Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is one of the most common and important post-translational modifications.

N-Linked Glycosylation : This process involves the attachment of a complex oligosaccharide to the asparagine residues of proteins. nih.govsigmaaldrich.com Glucosamine is an essential substrate for the synthesis of the lipid-linked oligosaccharide precursor (LLO) required for this process. physiology.org The proper N-glycosylation is critical for the correct folding, stability, and function of many proteins, including cell surface receptors and secreted proteins. nih.gov Studies have shown that glucosamine can modulate N-linked glycosylation, which in turn affects cellular signaling pathways. nih.govnih.gov

O-Linked Glycosylation : This involves the attachment of a sugar molecule to the hydroxyl group of serine or threonine residues on proteins. physiology.orgmdpi.com A specific type, O-GlcNAcylation, is the addition of a single N-acetylglucosamine molecule. Unlike the complex, stable structures of N-glycans, O-GlcNAc is a dynamic and reversible modification, analogous to phosphorylation, that regulates a vast array of cellular processes including signaling, transcription, and protein stability. physiology.org

Glycosaminoglycan (GAG) and Proteoglycan Synthesis : UDP-GlcNAc, derived from glucosamine, is a direct precursor for the synthesis of glycosaminoglycan (GAG) chains. wikipedia.orgscbt.comnih.gov GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units, which typically include an amino sugar (like N-acetylglucosamine) and a uronic acid. bibliotekanauki.plmdpi.com These GAG chains are then covalently attached to core proteins to form proteoglycans. bibliotekanauki.pl Proteoglycans are major components of the extracellular matrix (ECM) and are integral to the structure and function of tissues, particularly cartilage. bibliotekanauki.plresearchgate.net

Importance as a Monosaccharide Constituent in Higher Organisms

Beyond its role in biosynthesis, D-glucosamine itself, or its acetylated form N-acetyl-D-glucosamine, is a direct structural component of several crucial biopolymers, highlighting its importance as one of the most abundant monosaccharides. wikipedia.orgwikidoc.org

Chitin : Glucosamine is the fundamental monomeric unit of chitin, a long-chain polymer of N-acetylglucosamine. wikipedia.orgnih.gov Chitin is the second most abundant polysaccharide in nature after cellulose (B213188) and serves as the primary structural component of the exoskeletons of arthropods (e.g., crustaceans, insects) and the cell walls of fungi. wikipedia.org Its structure, with strong hydrogen bonding between adjacent polymers, provides significant strength and resilience. wikipedia.org

Glycosaminoglycans (GAGs) : As mentioned, glucosamine is a key constituent of several types of GAGs. For instance, Hyaluronan, a non-sulfated GAG, is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. researchgate.net Keratan (B14152107) sulfate, another GAG found extensively in cartilage and the cornea, consists of repeating units of galactose and N-acetyl-D-glucosamine. mdpi.comfrontiersin.org These GAGs are critical for maintaining tissue hydration, structure, and for mediating cellular functions through their interactions with various proteins. bibliotekanauki.plmdpi.com

| Macromolecule | Monomeric Unit(s) Including Glucosamine Derivative | Key Function(s) |

| Chitin | N-acetyl-D-glucosamine | Structural component of arthropod exoskeletons and fungal cell walls. wikipedia.orgnih.gov |

| Hyaluronan | N-acetyl-D-glucosamine, D-glucuronic acid | Tissue hydration, lubrication, component of the extracellular matrix. researchgate.net |

| Keratan Sulfate | N-acetyl-D-glucosamine, Galactose | Structural role in cartilage, bone, and the cornea. mdpi.comfrontiersin.org |

| Heparan Sulfate | D-glucosamine, D-glucuronic acid or L-iduronic acid | Component of proteoglycans; involved in cell signaling and adhesion. mdpi.comglycoforum.gr.jp |

| N-Linked Glycoproteins | N-acetyl-D-glucosamine (in precursor) | Protein folding, stability, cell-cell recognition, signaling. nih.govsigmaaldrich.com |

| O-Linked Glycoproteins | N-acetyl-D-glucosamine (O-GlcNAc) | Dynamic regulation of protein function, signaling, transcription. physiology.orgmdpi.com |

Biosynthetic Pathways and Metabolic Fates of D Glucosamine and Its Derivatives

Endogenous Biosynthesis of D-Glucosamine-6-Phosphate

The journey of D-glucosamine within a biological system begins with its synthesis, a critical process for the creation of various essential macromolecules.

Enzymatic Conversion from Fructose-6-Phosphate (B1210287) and Glutamine via Glutamine:Fructose 6-Phosphate Amidotransferase (GFAT)

The primary route for endogenous D-glucosamine-6-phosphate production is through the hexosamine biosynthetic pathway (HBP). In this pathway, the enzyme Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) plays a central role. medchemexpress.comresearchgate.netmedchemexpress.comimmunomart.com GFAT facilitates the conversion of fructose-6-phosphate, an intermediate of glycolysis, and glutamine into glucosamine-6-phosphate and glutamate. diabetesjournals.orgmdpi.comhmdb.ca This enzymatic reaction is a crucial entry point for glucose flux into the HBP, diverting a portion of glucose metabolites away from energy production and towards the synthesis of amino sugars. mdpi.comfrontiersin.org The GFAT enzyme itself is composed of two main domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to provide an amino group, and an isomerase domain that utilizes this ammonia (B1221849) to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.govbiorxiv.org

Conversion to Uridine (B1682114) Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc)

Following its synthesis, glucosamine-6-phosphate undergoes a series of enzymatic transformations to become the high-energy donor molecule, Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc). researchgate.netmdpi.com This multi-step process is essential for activating glucosamine (B1671600) for its subsequent roles in macromolecular synthesis.

The key enzymatic steps are:

N-acetylation: Glucosamine-6-phosphate is first acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT), using acetyl-CoA as the acetyl group donor, to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). frontiersin.org

Isomerization: Phosphoglucomutase (PGM) then isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). frontiersin.org

UDP activation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with uridine triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate. frontiersin.orguniprot.org

This final product, UDP-GlcNAc, is the central precursor for the synthesis of all nitrogen-containing sugars and serves as the activated form of glucosamine used by various enzymes. wikipedia.org

Subsequent Incorporation into Complex Macromolecules

UDP-GlcNAc is a fundamental building block for the biosynthesis of a wide array of complex macromolecules that are vital for cellular structure and function. aacrjournals.orgnih.gov These include:

Glycoproteins: Through N-linked and O-linked glycosylation, UDP-GlcNAc is a substrate for adding sugar chains to proteins, a process crucial for proper protein folding, stability, and function. mdpi.comoup.com

Proteoglycans: These are heavily glycosylated proteins, and UDP-GlcNAc is a precursor for the synthesis of their glycosaminoglycan (GAG) chains, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate. nih.govwiley.com

Glycolipids: These are lipids with attached carbohydrate chains that play roles in cell recognition and signaling. UDP-GlcNAc is a key component in their synthesis. wikipedia.org

Chitin (B13524): In organisms like arthropods and fungi, UDP-GlcNAc is the direct precursor for the synthesis of chitin, a structural polysaccharide. mdpi.comresearchgate.net

The incorporation of glucosamine into these macromolecules is a dynamic process, with studies showing rapid uptake and integration into various cellular components. aacrjournals.org For instance, research using radiolabeled glucosamine has demonstrated its efficient incorporation into macromolecules in different cell types, including nerve endings and carcinoma cells. aacrjournals.orgnih.gov

Metabolic Pathways and Fate within Cellular Systems (Excluding Pharmacokinetics)

Within the cell, the metabolic fate of D-glucosamine is intrinsically linked to the hexosamine biosynthesis pathway. Exogenously supplied glucosamine can enter cells via glucose transporters and be phosphorylated by hexokinase to glucosamine-6-phosphate, thereby bypassing the rate-limiting GFAT step. nih.govnih.gov This allows it to directly enter the HBP and be converted to UDP-GlcNAc. nih.gov

The primary metabolic route for glucosamine leads to the synthesis of UDP-GlcNAc, which then fuels various glycosylation reactions. plos.org While alternative metabolic fates for glucosamine could theoretically lead to increased glycolytic flux, studies have shown that in certain cell types, such as cardiac muscle, glucosamine does not significantly contribute to glycolysis. plos.org Instead, its metabolism is predominantly directed through the HBP, leading to an increase in UDP-GlcNAc levels and subsequent protein O-GlcNAcylation. plos.org The metabolic flux through the HBP is a critical sensor of nutrient status, integrating signals from glucose, amino acid, fatty acid, and nucleotide metabolism. hmdb.ca

Enzymatic Modifications of Glucosamine Residues in Biological Pathways

Glucosamine residues, once incorporated into macromolecules or as intermediates in biosynthetic pathways, are subject to a variety of enzymatic modifications that fine-tune their function and contribute to the diversity of glycoconjugates. researchgate.net These modifications are crucial for various biological processes.

Key enzymatic modifications include:

Sulfation: Sulfotransferases catalyze the addition of sulfate groups to glucosamine residues within glycosaminoglycan chains. For example, heparan sulfate 3-O-sulfotransferases are key enzymes in the biosynthesis of anticoagulant heparan sulfate. merckmillipore.com

Deacetylation: Chitin deacetylases can remove the acetyl group from N-acetyl-D-glucosamine residues in chitin and chitosan, altering their physical properties and biological activities. frontiersin.org

Epimerization: Enzymes like UDP-GlcNAc epimerases can alter the stereochemistry of the sugar, converting UDP-D-GlcNAc to other nucleotide sugars necessary for the synthesis of specific surface polysaccharides in bacteria. plos.org

Phosphorylation and Dephosphorylation: The phosphorylation of glucosamine is a key activation step, while phosphatases can remove phosphate (B84403) groups. Glycogen (B147801) synthase, for instance, has been shown to incorporate glucosamine into glycogen using UDP-glucosamine, and glycogen phosphorylase can release it as glucosamine-1-phosphate. nih.gov

Role of Sulfotransferases

Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate (SO₃⁻) group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. oup.comwikipedia.org In the context of D-glucosamine metabolism, specific sulfotransferases located in the Golgi apparatus are responsible for the sulfation of GAG chains, a critical modification that dictates their structure and function. oup.comyoutube.com These enzymes exhibit high specificity for the sugar residue, the position of sulfation (N-, 2-O, 3-O, or 6-O), and the surrounding saccharide sequence. sigmaaldrich.comnih.gov This precise sulfation patterning creates specific binding sites for a multitude of proteins, thereby mediating various physiological and pathophysiological processes. nih.gov

The sulfation of glucosamine residues within heparan sulfate (HS) is particularly complex and carried out by several distinct sulfotransferases. For instance, heparan sulfate 2-O-sulfotransferase (HS2ST) sulfates the C2 position of uronic acids (both glucuronic and iduronic acid), while heparan sulfate 6-O-sulfotransferases (HS6STs) add sulfate groups to the C6 position of glucosamine. sigmaaldrich.comnih.gov Furthermore, a unique family of heparan sulfate D-glucosaminyl 3-O-sulfotransferases (3-OSTs) catalyzes the 3-O-sulfation of specific glucosamine residues. wikipedia.orgnih.govmerckmillipore.com The various isoforms of 3-OST have distinct substrate specificities, contributing to the generation of highly specialized HS structures. nih.gov

Table 1: Key Sulfotransferases in Glycosaminoglycan Biosynthesis

| Enzyme Family | Abbreviation | Function |

|---|---|---|

| N-deacetylase/N-sulfotransferase | NDST | Catalyzes N-deacetylation and subsequent N-sulfation of glucosamine residues. nih.govuniprot.org |

| Heparan sulfate 2-O-sulfotransferase | HS2ST | Adds sulfate to the 2-O position of iduronic and glucuronic acid residues. sigmaaldrich.comnih.gov |

| Heparan sulfate 3-O-sulfotransferase | 3-OST | Adds sulfate to the 3-O position of glucosamine residues. wikipedia.orgnih.gov |

| Heparan sulfate 6-O-sulfotransferase | HS6ST | Adds sulfate to the 6-O position of glucosamine residues. sigmaaldrich.comnih.gov |

| Chondroitin 4-O-sulfotransferase | C4ST | Adds sulfate to the 4-O position of N-acetylgalactosamine in chondroitin sulfate. wikipedia.org |

| Chondroitin 6-O-sulfotransferase | C6ST | Adds sulfate to the 6-O position of N-acetylgalactosamine in chondroitin sulfate. wikipedia.org |

N-Deacetylation and N-Sulfation Processes

The modification of the N-acetylglucosamine (GlcNAc) units within the nascent heparan sulfate chain is a pivotal step in its biosynthesis. nih.gov This process is initiated by a unique bifunctional enzyme known as N-acetylglucosamine N-deacetylase/N-sulfotransferase (NDST). uniprot.orgnih.govoup.com There are four known mammalian isoforms of this enzyme (NDST1-4). nih.govreactome.org

The reaction occurs in two distinct but coupled steps catalyzed by different domains of the same polypeptide: nih.gov

N-Deacetylation: The enzyme first removes the acetyl group from the nitrogen atom of a subset of GlcNAc residues along the polysaccharide backbone. This creates a glucosamine residue (GlcN) with a free primary amine (-NH₂). nih.govoup.com

N-Sulfation: The sulfotransferase domain of the same NDST enzyme then immediately catalyzes the transfer of a sulfate group from PAPS to the newly exposed amino group, forming an N-sulfated glucosamine (GlcNSO₃). oup.comnih.govoup.com

This N-deacetylation and N-sulfation sequence is a prerequisite for most of the subsequent modifications that occur during HS maturation. oup.comoup.com The resulting N-sulfated domains act as recognition sites for other modifying enzymes, including C5-epimerases and various O-sulfotransferases, thereby initiating the formation of the complex, highly sulfated regions characteristic of functional heparan sulfate and heparin. nih.govoup.com While the two activities are typically coupled, some deacetylated glucosamine residues may escape immediate N-sulfation, leaving an unsubstituted amino group that can be a substrate for other enzymes like 3-OSTs. wikipedia.orgnih.gov

Epimerization of Uronic Acids

A key modification that dramatically alters the structure and flexibility of GAG chains is the epimerization of D-glucuronic acid (GlcA) to its C5 epimer, L-iduronic acid (IdoA). sigmaaldrich.comwikipedia.org This conversion is a post-polymerization event, meaning it occurs after the GlcA has been incorporated into the growing GAG chain. acs.orgnih.gov The reaction is catalyzed by an enzyme called C5-epimerase. nih.govwikipedia.org

This epimerization is a crucial step in the biosynthesis of dermatan sulfate (where it modifies chondroitin sulfate) and heparan sulfate. nih.govresearchgate.net In heparan sulfate synthesis, the action of C5-epimerase is largely dependent on the sulfation pattern of the adjacent glucosamine residue. The enzyme preferentially acts on GlcA residues that are linked to an N-sulfated glucosamine (GlcNSO₃). nih.govoup.com Therefore, the N-deacetylation/N-sulfation process described previously is a critical checkpoint that enables epimerization to occur. oup.com

The epimerization reaction is reversible. However, the subsequent 2-O-sulfation of the newly formed IdoA residue by the enzyme heparan sulfate 2-O-sulfotransferase (HS2ST) effectively "locks" the sugar in the IdoA configuration, preventing it from reverting to GlcA. nih.gov This interplay between N-sulfation, epimerization, and O-sulfation generates the specific sequences of IdoA-containing disaccharides that are essential for the biological functions of these GAGs, including their ability to bind growth factors and other signaling molecules. nih.govnih.gov

Molecular and Cellular Mechanisms of D Glucosamine Sulfate Salt Action

Regulation of Inflammatory Pathways

D-glucosamine sulfate (B86663) salt modulates several key signaling pathways involved in the inflammatory response, leading to a reduction in the expression and production of inflammatory mediators.

Inhibition of Nuclear Factor-κB (NF-κB) Activation and Translocation

A primary mechanism by which D-glucosamine sulfate mitigates inflammation is through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway. openaccessjournals.comnih.govopenaccessjournals.com NF-κB is a crucial transcription factor that, in unstimulated cells, resides in the cytoplasm in an inactive state, bound to inhibitor proteins (IκBs). nih.gov Upon stimulation by pro-inflammatory cytokines like Interleukin-1β (IL-1β), IκBs are degraded, allowing NF-κB to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a wide array of pro-inflammatory genes. nih.gov

Research has demonstrated that D-glucosamine sulfate can interfere with this process. In human osteoarthritic chondrocytes, D-glucosamine sulfate has been shown to inhibit the IL-1β-induced activation and subsequent nuclear translocation of NF-κB. openaccessjournals.comopenaccessjournals.com Specifically, it can prevent the nuclear translocation of the p50 and p65 subunits of NF-κB. nih.gov This inhibitory effect on NF-κB activation leads to a downstream reduction in the expression of various inflammatory and catabolic genes. openaccessjournals.comnih.gov Studies have shown that glucosamine (B1671600) sulfate can inhibit NF-κB activity in both human chondrocytes and synoviocytes. openaccessjournals.com Furthermore, preincubation with glucosamine sulfate has been found to prevent the degradation of IκBα in the cytoplasm, thus keeping NF-κB in its inactive state. arvojournals.org

| Cell Type | Stimulus | Effect of D-Glucosamine Sulfate | Reference |

| Human Osteoarthritic Chondrocytes | IL-1β | Inhibition of NF-κB activation and nuclear translocation | openaccessjournals.comopenaccessjournals.com |

| Human Chondrocytes and Synoviocytes | IL-1β | Inhibition of NF-κB activity | openaccessjournals.com |

| Human Retinal Pigment Epithelial Cells (ARPE-19) | TNF-α | Prevention of nuclear translocation of NF-κB subunit p65 | arvojournals.org |

Modulation of Cytokine Signaling Cascades (e.g., JAK/STAT Pathway)

Beyond NF-κB, D-glucosamine sulfate also appears to modulate other critical cytokine signaling cascades, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. ima-press.net The JAK/STAT pathway is a primary route for transducing signals from a multitude of cytokines and growth factors, playing a key role in immunity, cell proliferation, and inflammation. nih.govfrontiersin.orgwikipedia.org Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. nih.govwikipedia.org

Evidence suggests that D-glucosamine sulfate can interfere with this signaling cascade. For instance, in human retinal pigment epithelial cells stimulated with interferon-γ (IFN-γ), preincubation with glucosamine sulfate prevented the migration of activated and phosphorylated STAT1 from the cytoplasm to the nucleus. arvojournals.org This indicates that glucosamine sulfate can block a key step in the activation of the JAK/STAT pathway, thereby inhibiting the downstream inflammatory effects mediated by cytokines that utilize this pathway. arvojournals.org The inhibition of the JAK/STAT signaling pathway is one of the identified mechanisms through which glucosamine may prevent the development of tenosynovitis. ima-press.net

Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-1β, TNF-α, IL-6, IL-8)

A significant outcome of the modulation of inflammatory signaling pathways by D-glucosamine sulfate is the suppression of pro-inflammatory cytokine expression. Cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are key drivers of the inflammatory process and cartilage degradation in osteoarthritis. nih.govmdpi.com

IL-1β and TNF-α: These are potent pro-inflammatory cytokines that are produced in high amounts in osteoarthritic joints. nih.gov They trigger the expression of a host of inflammatory factors. nih.gov Studies have shown that D-glucosamine can reduce the levels of IL-1β and TNF-α. mdpi.com

IL-6 and IL-8: These cytokines are also involved in the inflammatory cascade. plos.org Research has demonstrated that glucosamine can suppress the mRNA and protein levels of IL-6 and IL-8 in human synovial cells. plos.org However, one study noted that while glucosamine reduced the expression of these cytokines in HaCaT cells, this effect was eliminated in the presence of a strong inflammatory stimulus like TNF-α. nih.gov

The suppressive effect of D-glucosamine sulfate on these cytokines is largely a consequence of its inhibitory action on the NF-κB pathway, which controls the transcription of many of these cytokine genes. nih.gov

| Cytokine | Cell/Tissue Model | Effect of D-Glucosamine Sulfate | Reference |

| IL-1β | Rat model of osteoarthritis | Reduction in levels | mdpi.com |

| TNF-α | Rat model of osteoarthritis | Reduction in levels | mdpi.com |

| IL-6 | Human synovial MH7A cells | Suppression of mRNA and protein levels | plos.org |

| IL-8 | Human synovial MH7A cells | Suppression of mRNA and protein levels | plos.org |

Reduction of Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO) Production

D-glucosamine sulfate also exerts its anti-inflammatory effects by reducing the production of two key inflammatory mediators: Prostaglandin E2 (PGE2) and Nitric Oxide (NO). openaccessjournals.comnih.gov

Prostaglandin E2 (PGE2) is a potent inflammatory molecule synthesized via the cyclooxygenase (COX) pathway. D-glucosamine sulfate has been shown to inhibit the release of PGE2. openaccessjournals.comopenaccessjournals.com This is achieved, at least in part, by inhibiting the gene expression and protein synthesis of COX-2, the inducible enzyme responsible for PGE2 production during inflammation. openaccessjournals.comopenaccessjournals.com The inhibition of COX-2 by glucosamine sulfate is linked to its ability to block NF-κB activation. openaccessjournals.com Furthermore, research indicates that glucosamine sulfate can also reduce PGE2 synthesis by inhibiting the activity of microsomal PGE synthase-1 (mPGES-1). nih.gov

Nitric Oxide (NO) is another pro-inflammatory molecule that contributes to cartilage degradation. D-glucosamine sulfate has been demonstrated to decrease the release of NO. openaccessjournals.com This effect is mediated by the suppression of inducible nitric oxide synthase (iNOS) gene expression, which is also under the transcriptional control of NF-κB. nih.govnih.gov Studies using bovine articular cartilage explants have confirmed that physiologically relevant concentrations of glucosamine can down-regulate IL-1-induced iNOS mRNA expression and subsequent NO synthesis. nih.gov However, some studies suggest that glucosamine hydrochloride may not affect NO production in osteoarthritic chondrocytes. mdpi.com

| Mediator | Mechanism of Reduction by D-Glucosamine Sulfate | Reference |

| Prostaglandin E2 (PGE2) | Inhibition of COX-2 gene expression and protein synthesis; Inhibition of mPGES-1 activity | openaccessjournals.comopenaccessjournals.comnih.gov |

| Nitric Oxide (NO) | Suppression of iNOS gene expression | nih.govnih.govnih.gov |

Impact on Extracellular Matrix Metabolism

In addition to its anti-inflammatory properties, D-glucosamine sulfate directly influences the metabolism of the extracellular matrix (ECM) of cartilage, which is composed primarily of collagen and proteoglycans.

Stimulation of Glycosaminoglycan (GAG) Synthesis

A cornerstone of D-glucosamine's proposed mechanism of action is its role as a precursor for the synthesis of glycosaminoglycans (GAGs). drugbank.comscispace.com GAGs are long, unbranched polysaccharides that are a major component of proteoglycans, the large macromolecules responsible for the resilience and compressive strength of articular cartilage. scispace.com

D-glucosamine is an essential substrate for the biosynthesis of GAGs. scispace.com The administration of glucosamine is theorized to provide the building blocks necessary for the synthesis of these crucial molecules. drugbank.com The sulfate moiety of D-glucosamine sulfate is also considered important, as sulfate is required for the synthesis of sulfated GAGs, and its availability can influence the rate of GAG production. researchgate.net Studies have indicated that D-glucosamine sulfate can stimulate the synthesis of proteoglycans in human osteoarthritic cartilage. mdpi.com This anabolic effect on ECM components helps to counterbalance the catabolic processes that dominate in degenerative joint conditions.

Hyaluronic Acid Production Induction

D-Glucosamine is a vital precursor for the biosynthesis of hyaluronic acid (HA), a large glycosaminoglycan that forms the central backbone of proteoglycan aggregates in the cartilage matrix and is a key component of synovial fluid. nih.govscispace.comnih.gov Studies on human osteoarthritic synovium explants have demonstrated that the addition of glucosamine hydrochloride can significantly increase HA production, with observed increases of approximately 2 to 4-fold compared to controls. researchgate.net This suggests that exogenous glucosamine can directly fuel the synthesis of HA by synovial tissue. researchgate.net The pro-anabolic effects of glucosamine, including the induction of HA production, have been observed in both human chondrocytes and synovial cells. nih.gov This stimulation of HA synthesis is a key aspect of glucosamine's chondroprotective potential. nih.govresearchgate.net

Augmentation of Type II Collagen Expression in Chondrocytes

Beyond its role in proteoglycan synthesis, D-glucosamine sulfate has been shown to positively influence the expression of type II collagen, the primary collagenous component of articular cartilage. nih.govresearchgate.netnih.gov In vitro studies using human chondrocyte cell lines have revealed that glucosamine can upregulate the expression of the COL2A1 gene, which codes for type II collagen. researchgate.netnih.gov Western blot analyses have confirmed a significant increase in the protein level of type II collagen in the presence of glucosamine. nih.gov This effect is believed to be mediated, at least in part, by the enhancement of SIRT1 expression, an upstream regulator of the COL2A1 gene. nih.gov The ability of glucosamine to enhance the synthesis of this critical structural protein underscores its chondroprotective capabilities. nih.govresearchgate.net

Inhibition of Catabolic Enzyme Activities (e.g., Matrix Metalloproteinases: MMP-1, MMP-3, MMP-9, MMP-13)

A key aspect of D-glucosamine sulfate's mechanism of action is its ability to counteract the degradation of the cartilage matrix by inhibiting catabolic enzymes. It has been shown to reduce the expression of several matrix metalloproteinases (MMPs) in chondrocytes. mdpi.comresearchgate.net

In studies on human chondrocytes stimulated with the inflammatory cytokine interleukin-1 beta (IL-1β), pretreatment with glucosamine was found to inhibit the expression of MMP-1, MMP-3, and MMP-13. nih.gov Similarly, research on osteosarcoma cell lines demonstrated that glucosamine sulfate significantly reduced the gene and protein expression of MMP-3 and, to a lesser extent, MMP-9. nih.govspringermedizin.de Specifically, a concentration of 10 μg/ml of glucosamine sulfate was capable of reducing MMP-3 expression by over 50%. nih.govspringermedizin.de While some studies show a slight increase or no significant effect on MMP-1 and MMP-9 at certain concentrations, the inhibitory action against key collagen- and proteoglycan-degrading enzymes like MMP-3 and MMP-13 is a significant finding. nih.govnih.govnih.govmdpi.com

| MMP Target | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| MMP-1 | Human Chondrocytes | Inhibited IL-1β-induced expression | nih.gov |

| MMP-3 | Human Chondrocytes | Inhibited IL-1β-induced expression | nih.gov |

| MMP-3 | Osteosarcoma Cells (MG-63, SaOS-2) | Significantly reduced gene and protein expression | nih.govspringermedizin.de |

| MMP-9 | Osteosarcoma Cells (SaOS-2) | Reduced gene and protein expression | nih.govspringermedizin.de |

| MMP-13 | Human Chondrocytes | Inhibited IL-1β-induced expression | nih.gov |

Modulation of Cellular Homeostasis and Redox Status

D-Glucosamine sulfate also plays a role in protecting cells from oxidative stress, a condition implicated in the degradation of cartilage. It achieves this by improving the cell's internal antioxidant defenses and by directly neutralizing harmful reactive molecules.

Improvement of Cellular Redox Balance

D-Glucosamine sulfate contributes to a healthier cellular redox state by bolstering the cell's natural antioxidant systems. mdpi.com Research has shown that sulfated glucosamine can enhance the levels of reduced glutathione (B108866) (GSH) in human chondrocytes under oxidative stress, thereby improving the cellular redox balance. nih.gov Glutathione is a critical intracellular antioxidant. nih.govtandfonline.com Furthermore, studies in healthy human volunteers have demonstrated that oral administration of glucosamine can significantly increase intracellular GSH levels and the GSH/GSSG ratio, a key indicator of oxidative stress. ahajournals.org This modulation of the intracellular redox balance is a key mechanism for its protective effects. ahajournals.org

Scavenging of Free Radicals and Inhibition of Reactive Oxygen Species (ROS) Production

D-Glucosamine sulfate exhibits direct antioxidant activity by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). mdpi.comnih.gov It has been shown to effectively scavenge hydroxyl radicals (HO•) and superoxide (B77818) anions (O₂•⁻). nih.govresearchgate.net Studies using electron spin resonance spectroscopy have confirmed the potent radical scavenging ability of sulfated glucosamine in both cellular and non-cellular systems. nih.gov It can also inhibit the oxidation of cellular components like membrane lipids, proteins, and DNA induced by radicals. nih.gov While its scavenging activity against certain radicals like DPPH• is considered low, its ability to reduce intracellular ROS levels in chondrocytes has been clearly demonstrated. mdpi.comnih.gov This direct antioxidant action helps to mitigate the damaging effects of oxidative stress within the joint. nih.gov

| Activity | Finding | Reference |

|---|---|---|

| Hydroxyl Radical (HO•) Scavenging | Exhibited significant scavenging activity. | nih.gov |

| Superoxide Anion (O₂•⁻) Scavenging | Demonstrated scavenging activity, though reported percentages vary across studies. | nih.govresearchgate.net |

| Intracellular ROS Reduction | Effectively reduced intracellular ROS levels in chondrocytes. | mdpi.comnih.gov |

| Glutathione (GSH) Enhancement | Enhanced GSH levels in oxidatively stressed human chondrocytes. | nih.gov |

| Inhibition of Biomolecule Oxidation | Inhibited radical-simulated oxidation of membrane lipids, proteins, and DNA. | nih.gov |

Upregulation of Antioxidant Proteins and Enzymes (e.g., SOD, CAT, GPx, HO-1)

D-glucosamine sulfate salt contributes to cellular protection by enhancing the endogenous antioxidant defense system. This involves the upregulation of key antioxidant proteins and enzymes that play a crucial role in neutralizing reactive oxygen species (ROS). mdpi.com Glucosamine has been shown to upregulate glutathione (GSH), an essential antioxidant protein, as well as several antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in chondrocytes. mdpi.com The family of SOD enzymes (cytosolic SOD-1 and mitochondrial SOD-2) is responsible for converting superoxide radicals into hydrogen peroxide (H₂O₂). mdpi.com This H₂O₂ is then detoxified into water by CAT and GPx, preventing the formation of more damaging hydroxyl radicals. mdpi.comd-nb.info

Research indicates that D-glucosamine sulfate specifically can augment these antioxidant defenses. For instance, studies have shown that glucosamine sulfate is more effective than glucosamine hydrochloride in upregulating GSH levels in SW1353 chondrocytes. mdpi.com Furthermore, D-glucosamine sulfate has been observed to upregulate the mRNA and protein levels of heme oxygenase-1 (HO-1) in primary human osteoarthritic chondrocytes. mdpi.com HO-1 is an inducible enzyme that provides cytoprotection against oxidative stress. mdpi.comd-nb.info By bolstering the expression and activity of this enzymatic shield (SOD, CAT, GPx, and HO-1), D-glucosamine sulfate helps mitigate oxidative damage to cellular components, a key factor in the pathogenesis of degenerative joint diseases. mdpi.com

Table 1: Effects of D-Glucosamine Sulfate on Antioxidant Enzymes

| Enzyme/Protein | Effect | Cell/Model System | Key Findings | Citations |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Upregulation of activity | Chondrocytes; Rat models | Glucosamine upregulates SOD activity, contributing to the dismutation of superoxide radicals. mdpi.com However, in IL-1β-stimulated chondrocytes, high concentrations of glucosamine sulfate suppressed SOD2 upregulation, likely by reducing overall oxidative stress. mdpi.com | mdpi.com |

| Catalase (CAT) | Upregulation of activity | Chondrocytes; Rat models | Glucosamine treatment increases the activity of CAT, which is essential for detoxifying hydrogen peroxide into water and oxygen. mdpi.com | mdpi.com |

| Glutathione Peroxidase (GPx) | Upregulation of activity | Chondrocytes | The activity of GPx, an enzyme that reduces hydrogen peroxide and lipid hydroperoxides, is enhanced by glucosamine. mdpi.com | mdpi.com |

| Heme Oxygenase-1 (HO-1) | Upregulation of mRNA and protein | Primary human osteoarthritic chondrocytes | Glucosamine sulfate (at 1 and 10 mM) was shown to upregulate HO-1 mRNA and protein levels, both with and without IL-1β stimulation. mdpi.com | mdpi.com |

Induction of Autophagy

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, thereby maintaining cellular homeostasis. researchgate.netnih.gov Emerging evidence indicates that D-glucosamine is a potent inducer of this process. mdpi.com Glucosamine-induced autophagy has been observed in various cell types, including chondrocytes and osteoblasts. mdpi.comnih.govspringermedizin.de This process is critical, as a reduction in autophagic activity is associated with diseases like osteoarthritis. By stimulating autophagy, glucosamine helps clear cellular debris, which can otherwise lead to cell death and tissue degeneration. researchgate.net

The molecular pathways governing glucosamine-induced autophagy are multifaceted. One significant mechanism involves the inhibition of the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comnih.gov Studies show that glucosamine treatment leads to a reduction in the phosphorylation of Akt and downstream targets of mTOR, such as the ribosomal protein S6. nih.gov Concurrently, glucosamine can activate AMP-activated protein kinase (AMPK), which in turn inhibits mTOR, further promoting autophagy. nih.gov This AMPK-mTOR pathway has been identified as a key mediator of glucosamine's effects on reducing the accumulation of cellular waste products like lipofuscin. nih.gov While some findings suggest the induction is independent of mTOR, the consensus points towards a significant role for the Akt/mTOR and AMPK/mTOR axes in mediating the autophagic response to glucosamine. researchgate.netnih.gov

Table 2: Research Findings on Glucosamine-Induced Autophagy

| Cell/Model System | Key Pathway(s) Implicated | Observed Effects | Citations |

|---|---|---|---|

| Normal human articular chondrocytes | Inhibition of Akt/FoxO3/mTOR pathway | Dose-dependent increase in LC3-II/LC3-I ratio, indicating autophagosome formation. nih.gov Concurrent inhibition of Akt, FoxO3, and ribosomal protein S6 phosphorylation. nih.gov | mdpi.comnih.gov |

| hFOB1.19 osteoblasts | Akt/FoxO3/mTOR pathway | Glucosamine hydrochloride was found to induce autophagy in these osteoblast cells. mdpi.com | mdpi.com |

| Human retinal pigment epithelial (ARPE-19) cells | Activation of AMPK, inhibition of mTOR | Glucosamine treatment induced autophagy, leading to a decrease in lipofuscin-like autofluorescence. nih.gov This effect was mediated by the phosphorylation of AMPK and inhibition of mTOR phosphorylation. nih.gov | nih.gov |

| GFP-LC3 transgenic mice | In vivo autophagy induction | Oral administration of glucosamine induced autophagy in both the liver and knee joint cartilage, with a magnitude greater than that induced by starvation. nih.gov | nih.gov |

Interactions with Cellular Receptors and Signaling Pathways

Binding to Chondrocyte Surface Receptors (e.g., CD44, TLR4, ICAM1)

The interaction of D-glucosamine sulfate's related compounds with cell surface receptors is a critical aspect of its mechanism of action, particularly in chondrocytes. While glucosamine itself can enter cells via glucose transporters, larger associated molecules like chondroitin (B13769445) sulfate (CS), often studied in conjunction, exert their effects by binding to surface receptors. researchgate.netnih.gov These interactions can modulate inflammatory signaling cascades initiated at the cell membrane. The primary receptors implicated in these effects include CD44, Toll-like receptor 4 (TLR4), and Intercellular Adhesion Molecule-1 (ICAM1). nih.govsymbiosisonlinepublishing.commdpi.com

CD44, the major cell-surface receptor for hyaluronan, is expressed on chondrocytes and plays a role in cell-matrix interactions and signaling. nih.gov The binding of glycosaminoglycans like CS to CD44 can trigger anti-inflammatory pathways, potentially by reducing the nuclear translocation of the pro-inflammatory transcription factor NF-κB. nih.govsymbiosisonlinepublishing.com Similarly, interactions with TLR4, a key receptor in the innate immune system that recognizes molecular patterns associated with tissue damage, are significant. nih.gov By engaging with TLR4, these compounds can block inflammatory signaling that would otherwise be activated by extracellular matrix fragments during cartilage degradation. researchgate.net The engagement with ICAM1 is also thought to contribute to the anti-inflammatory profile. mdpi.com

Table 3: Interactions with Chondrocyte Surface Receptors

| Receptor | Role in Chondrocyte Biology | Effect of Ligand Binding | Citations |

|---|---|---|---|

| CD44 | Major receptor for hyaluronan; mediates cell-matrix adhesion and signaling. nih.gov | Binding by glycosaminoglycans can modulate NF-κB signaling and reduce inflammatory responses. nih.govsymbiosisonlinepublishing.com | nih.govsymbiosisonlinepublishing.comnih.gov |

| Toll-like Receptor 4 (TLR4) | Recognizes damage-associated molecular patterns (DAMPs) from matrix breakdown, triggering inflammation. nih.gov | Engagement can block pro-inflammatory signal transduction pathways, diminishing the inflammatory cascade. researchgate.net | researchgate.netmdpi.comnih.gov |

| Intercellular Adhesion Molecule-1 (ICAM1) | Adhesion molecule involved in cell-cell and cell-matrix interactions, often upregulated in inflammation. | Interaction is part of the mechanism through which anti-inflammatory effects are exerted at the cell surface. mdpi.com | mdpi.com |

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., p38 MAPK, JNK, ERK-1/2)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of cellular processes such as inflammation, proliferation, and apoptosis. spandidos-publications.comfrontiersin.org These cascades, which include p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK-1/2), are often activated by pro-inflammatory cytokines like interleukin-1β (IL-1β) and are implicated in the pathology of osteoarthritis. nih.govmdpi.com D-glucosamine has been shown to modulate these pathways, although the specific effects can vary depending on the cell type and experimental conditions.

Several studies demonstrate that glucosamine can inhibit the activation of p38 and JNK. nih.govbmj.com For example, in human chondrocytes stimulated with IL-1β, glucosamine pretreatment was found to inhibit the phosphorylation of JNK and p38, which in turn suppressed the expression of matrix metalloproteinases (MMPs) responsible for cartilage degradation. nih.gov This inhibitory effect on JNK and p38 is a key mechanism for its anti-inflammatory and chondroprotective actions. nih.govbmj.com However, the effect on ERK-1/2 is less consistent. Some studies report that glucosamine does not significantly decrease IL-1β-induced ERK-1/2 phosphorylation, a pathway more closely linked to cellular proliferation. nih.gov In other contexts, such as in HaCaT keratinocyte cells treated with TNF-α, glucosamine did not inhibit the activation of p38, JNK, or ERK, suggesting that its influence on MAPK pathways can be cell- and stimulus-specific. spandidos-publications.com

Table 4: Influence of Glucosamine on MAPK Signaling Pathways

| MAPK Pathway | General Function | Reported Effect of Glucosamine | Context/Cell Type | Citations |

|---|---|---|---|---|

| p38 MAPK | Stress and inflammation signaling. mdpi.com | Inhibition of phosphorylation. | IL-1β-stimulated human chondrocytes. nih.gov | nih.gov |

| JNK | Stress response, apoptosis, inflammation. mdpi.com | Inhibition of phosphorylation. | IL-1β-stimulated human chondrocytes. nih.gov | nih.govbmj.com |

| ERK-1/2 | Proliferation and differentiation. nih.gov | No significant inhibition. | IL-1β-stimulated human chondrocytes. nih.gov | spandidos-publications.comnih.gov |

Effects on Osteoblastic Differentiation and Bone Resorption Modulation

Beyond its well-documented effects on chondrocytes, D-glucosamine sulfate also influences bone metabolism by modulating the activity of osteoblasts, the cells responsible for bone formation. spandidos-publications.com Research indicates that glucosamine can promote osteoblastic differentiation and function, suggesting a potential role in maintaining bone health. researchgate.netnih.gov In vitro studies using osteoblast-like cells (MG-63) have shown that glucosamine sulfate can increase alkaline phosphatase (ALP) activity, collagen synthesis, osteocalcin (B1147995) secretion, and mineralization—all key markers of mature, active osteoblasts. nih.gov

This pro-osteogenic effect is partly attributed to glucosamine's anti-inflammatory properties. nih.gov Furthermore, glucosamine has been found to promote osteoblast proliferation and differentiation by activating autophagy, which is crucial for delaying skeletal senescence. springermedizin.de Studies in animal models of senile osteoporosis have shown that glucosamine treatment can significantly improve bone mineral density (BMD) and bone micro-architecture. springermedizin.de

In addition to promoting bone formation, glucosamine may also modulate bone resorption. It has been shown to suppress osteoclastic cell differentiation, which would decrease bone resorption. spandidos-publications.com This dual action—promoting bone matrix deposition by osteoblasts while potentially decreasing resorption by osteoclasts—suggests that glucosamine can shift the balance of bone remodeling in favor of bone formation. spandidos-publications.comnih.gov

Table 5: Effects of D-Glucosamine Sulfate on Bone Metabolism

| Process | Cell Type | Key Findings | Citations |

|---|---|---|---|

| Osteoblastic Differentiation | Osteoblast-like MG-63 cells | Glucosamine sulfate increased ALP activity, collagen synthesis, osteocalcin secretion, and mineralization. nih.gov | nih.gov |

| Osteogenesis & Autophagy | d-Galactose-induced senile osteoporotic mice | Glucosamine improved BMD and bone micro-architecture by promoting osteoblast autophagy and increasing expression of osteogenic markers like COL1A1. springermedizin.de | springermedizin.de |

| Bone Formation vs. Resorption | Mouse osteoblastic cells; Human studies | Glucosamine induces osteoblastic differentiation while suppressing osteoclastic differentiation. spandidos-publications.com In human subjects, it significantly increased levels of the bone formation marker BAP. spandidos-publications.com | spandidos-publications.com |

Academic Research Methodologies for D Glucosamine Sulfate Salt Analysis

Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of D-glucosamine sulfate (B86663) salt, with High-Performance Liquid Chromatography (HPLC) being the most extensively utilized method. Various HPLC modes and detection strategies have been tailored to overcome the analytical hurdles associated with this compound.

HPLC methods offer the versatility and resolution required for the complex matrices in which D-glucosamine sulfate is often found. The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the analysis of D-glucosamine sulfate. However, due to the polar nature of glucosamine (B1671600), it exhibits poor retention on traditional C8 and C18 columns. To address this, ion-pairing agents are sometimes added to the mobile phase to improve retention and separation from salt ions.

A significant challenge in RP-HPLC analysis of glucosamine is its lack of a strong chromophore, making detection by UV-Vis spectrophotometry difficult except at very low wavelengths (around 195 nm), which can lead to high baseline noise and reduced sensitivity. Despite this, methods using UV detection have been developed. For instance, a simple and rapid RP-HPLC method with UV detection at 195 nm has been validated for the simultaneous determination of glucosamine sulfate and diacerein. Another study utilized a C18 column with a mobile phase of acetonitrile (B52724) and water, also with UV detection.

To circumvent the limitations of UV detection, other detectors have been employed. The Corona Charged Aerosol Detector (CAD) offers a more universal detection method for non-volatile analytes like glucosamine, irrespective of their optical properties. A novel HPLC method coupled with Corona CAD has been developed for the quantification of underivatized glucosamine, demonstrating the ability to separate it from both hydrochloride and sulfate salts within a short analysis time. Refractive Index (RI) detectors have also been used, particularly with aminophase columns, offering an alternative for quantification.

Interactive Table: RP-HPLC Methods for D-Glucosamine Sulfate Analysis

| Column Type | Mobile Phase | Detector | Key Findings |

| C8 | Phosphate (B84403) buffer-acetonitrile (55:45 v/v, pH 3.0) | UV (195 nm) | Successful simultaneous determination of Glucosamine sulphate and Diacerein. |

| C18 | Acetonitrile:H2O (50:50 v/v), pH 4.0 | Diode Array Detector (DAD) | A validated method for the determination of glucosamine sulphate in dietary supplements. |

| Phenyl | Phosphoric acid buffer pH 2.5 | Refractive Index (RI) | A green chemistry method for simultaneous estimation of glucosamine and chondroitin (B13769445) sulfate. |

| Pursuit XRs-C18 | Buffer solution (pH 3.0) and acetonitrile | PDA (195 nm) | Simultaneous determination of hydrophilic glucosamine sulphate and hydrophobic curcumin. |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to RP-HPLC for the analysis of highly polar compounds like D-glucosamine. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This combination facilitates the retention of polar analytes that are poorly retained in reversed-phase systems.

HILIC methods have been successfully developed for the analysis of glucosamine in various supplements and have shown excellent compatibility with mass spectrometry (MS) detection. The use of a Zwitterionic-HILIC (ZIC-HILIC) column is common, providing good separation of glucosamine from interfering salt ions. HILIC coupled with an Evaporative Light Scattering Detector (ELSD) has also been validated for the simultaneous determination of glucosamine hydrochloride and chondroitin sulfate.

Interactive Table: HILIC Methods for D-Glucosamine Sulfate Analysis

| Column Type | Mobile Phase | Detector | Key Findings |

| ZIC-HILIC | Acetonitrile: 10mM ammonium (B1175870) formate (B1220265) (60:40) | ESI-MS | A validated method for the quality control of glucosamine products. |

| ZIC-HILIC | 60% acetonitrile and 40% of 85 mM ammonium acetate | Corona CAD | A rapid method for underivatised glucosamine hydrochloride and sulphate. |

| ZIC-HILIC | Acetonitrile, 30 mM ammonium formate and water (77:20:3, v/v/v), pH 4.5 | ELSD | Simultaneous determination of glucosamine hydrochloride and chondroitin sulfate. |

To overcome the challenge of poor UV absorbance, pre-column derivatization is a widely employed strategy. This involves reacting the glucosamine molecule with a reagent that introduces a chromophore or fluorophore, thereby enhancing its detectability by UV or fluorescence detectors.

One of the most established derivatization reagents is N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-Su). The AOAC International has an official method based on FMOC-Su derivatization for the determination of glucosamine in dietary supplements. This method involves releasing the glucosamine free base, followed by derivatization and subsequent separation and quantification by HPLC with UV detection. The derivatization with FMOC results in two peaks in the chromatogram, corresponding to the α and β anomers of glucosamine, the sum of which is used for quantification. Other derivatizing agents that have been used include phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA).

Interactive Table: Pre-column Derivatization Methods for D-Glucosamine Sulfate Analysis

| Derivatizing Agent | Column Type | Detector | Key Findings |

| FMOC-Su | ODS-3 | UV (265 nm) | AOAC official method, reproducible with RSD values of no more than 4.0%. |

| Phenylisothiocyanate (PITC) | C18 | UV (240 nm) | High sensitivity, suitable for assaying glucosamine in functional foods. |

| OPA/3-MPA | ODS | LC-MS/MS | A sensitive bio-assay with a lower limit of quantitation (LLOQ) of 12 ng/mL in plasma. |

| FMOC-Cl | C18 | Fluorescence | Developed for quantification of glucosamine in supplements. |

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged molecules. For glucosamine analysis, CE methods often

Hydrophilic Interaction Liquid Chromatography (HILIC)

Capillary Electrophoresis (CE) and Capillary Isotachophoresis

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed analysis of D-glucosamine sulfate salt, providing insights into its molecular structure, functional groups, and sulfation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. acs.orgnih.gov One-dimensional (1D) ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), provide detailed information about the molecular framework. google.commdpi.com

In ¹H-NMR spectra of glucosamine, proton signals are typically observed between δH ~1.0–6.0 ppm for nonexchangeable protons, while amine and hydroxyl protons can be found at δH ~8.0 and δH ~6.0–8.0 ppm, respectively, in aqueous solutions. nih.gov For instance, in the ¹H-NMR spectrum of chondroitin sulfate, which contains N-acetylgalactosamine (a related amino sugar), the anomeric hydrogen (H1) signals of the amino sugar and glucuronic acid are observed at distinct chemical shifts. mdpi.com The chemical shifts of protons are sensitive to their local chemical environment, including the presence and position of sulfate groups. acs.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are also influenced by sulfation. 2D-NMR techniques, such as HSQC, correlate the chemical shifts of directly bonded protons and carbons, which is crucial for assigning the primary structures of oligosaccharides. google.commdpi.com For example, ¹H-¹⁵N HSQC experiments are particularly useful for characterizing the amine groups in glucosamine-containing molecules. acs.orgnih.gov These experiments can distinguish between different sulfation patterns based on the resulting chemical shift changes in the nitrogen dimension. rsc.org The combination of these NMR techniques allows for a comprehensive structural analysis, including the determination of anomeric configuration and linkage patterns in oligosaccharides containing D-glucosamine sulfate. acs.org

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | ~1.0 - 6.0 | Nonexchangeable protons | nih.gov |

| ¹H | ~8.0 | Amine protons (in H₂O) | nih.gov |

| ¹H | ~6.0 - 8.0 | Hydroxyl protons (in H₂O) | nih.gov |

| ¹H | 4.53 | Anomeric H1 of GalNAc in CS | mdpi.com |

| ¹H | 4.46 | Anomeric H1 of GlcA in CS | mdpi.com |

| ¹⁵N | 34.4 | α-GlcN | acs.org |

| ¹⁵N | 36.2 | α-GlcN3S | acs.org |

| ¹⁵N | 32.9 | β-GlcN | acs.org |

| ¹⁵N | 34.5 | β-GlcN3S | acs.org |

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and analyzing its sulfation patterns. modares.ac.ir The FT-IR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific molecular vibrations.

Key characteristic absorption bands in the FT-IR spectrum of glucosamine and its derivatives include those for O-H and N-H stretching, C-O-C stretching, and amide groups. modares.ac.ir For instance, a method for the quantitative analysis of glucosamine utilizes the absorbance of the amine group peaks around 3309 cm⁻¹ and 3356 cm⁻¹. japsonline.com The presence and position of sulfate groups give rise to distinct vibrational bands. The strong antisymmetric stretching vibrations of charged sulfate groups typically appear in the region of 1150 to 1350 cm⁻¹. ru.nlacs.org The symmetric stretching of charged sulfates can be found in the 1000 to 1150 cm⁻¹ range. ru.nl These characteristic sulfate bands serve as a unique fingerprint for determining the sulfation pattern in glucosamine-containing glycans. ru.nlacs.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Moiety | Reference |

| 3309, 3356 | N-H stretching | Amine group | japsonline.com |

| 1570, 1551 | C=O stretching | Carbonyl group | researchgate.net |

| 1150 - 1350 | Antisymmetric stretching | Charged sulfate (SO₃⁻) | ru.nlacs.org |

| 1000 - 1150 | Symmetric stretching | Charged sulfate (SO₃⁻) | ru.nl |

| 666 | C=O bending | Amide group |

Raman spectroscopy and its chiral-sensitive counterpart, Resonance Raman Optical Activity (ROA), are powerful techniques for probing the vibrational structure and stereochemistry of this compound in aqueous solutions. nih.govplos.org Raman spectroscopy provides information about molecular vibrations, similar to FT-IR, but with different selection rules, making it complementary. nih.gov

Raman spectra of glycosaminoglycans, which contain glucosamine derivatives, show characteristic bands for important functional groups such as sulfate groups, glycosidic linkages, C-OH, and N-acetyl groups. nih.gov For example, in a study of glucosamine hydrochloride, prominent Raman bands were observed at 1165 cm⁻¹, 1532 cm⁻¹, and 1586 cm⁻¹, assigned to C-N coupled with C-C stretching and C-NH₃⁺ deformation angles bending. irb.hr The sulfation of glucosamine introduces specific bands that can be used for characterization.

ROA spectroscopy measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. nih.govplos.orgnih.gov This technique is particularly sensitive to the three-dimensional structure and conformation of molecules in solution. uantwerpen.beuantwerpen.be ROA has been used to study the structure of chondroitin sulfate, revealing information about the conformational stability of the pyranose rings, the orientation of hydroxyl groups, and the secondary structure of the polysaccharide backbone. uantwerpen.be The combination of Raman and ROA with computational simulations can provide detailed atomistic insights into the structure and dynamics of D-glucosamine sulfate in its native aqueous environment. nih.govplos.org

| Wavenumber (cm⁻¹) | Assignment | Compound/Context | Reference |

| 1165 | C-N coupled with C-C stretching | Glucosamine hydrochloride | irb.hr |

| 1532, 1586 | C-NH₃⁺ deformation angles bending | Glucosamine hydrochloride | irb.hr |

| 999 | C-O ring stretching coupled with C-NH₃⁺ bending | Glucosamine hydrochloride SERS | irb.hr |

| 1075 | C-O stretching | Glucosamine hydrochloride SERS | irb.hr |

| 1380 | Glycosaminoglycan (GAG) | Chondroitin sulfate in tissue | nih.gov |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and sequence of oligosaccharides derived from or containing D-glucosamine sulfate. Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is particularly well-suited for the analysis of carbohydrates, as it typically produces singly charged ions, simplifying spectral interpretation. acs.orgmdpi.com

The analysis of sulfated oligosaccharides by MALDI-MS can be challenging due to the labile nature of sulfate groups, which can lead to in-source fragmentation and loss of these moieties. acs.orgnih.govoup.com However, the development of specialized ionic liquid matrices has significantly improved the analysis of highly sulfated oligosaccharides by suppressing the dissociation of sulfate groups and enhancing sensitivity. acs.orgoup.com This allows for the detection of intact, fully sulfated molecular ions. oup.comnih.gov

Tandem mass spectrometry (MS/MS) is employed to obtain structural information, including the sequence of monosaccharides and the location of sulfate groups. nih.govnih.gov In MS/MS experiments, a specific ion is selected and fragmented, and the resulting fragment ions provide information about the connectivity of the molecule. nih.gov This approach has been successfully used to characterize the structure of various sulfated oligosaccharides. nih.govnih.gov

| Technique | Application | Key Findings/Advantages | Reference(s) |

| MALDI-TOF MS | Quantitative analysis of sulfated oligosaccharides | High-throughput, specific, and sensitive with a low detection limit. | nih.gov |

| MALDI-MS with Ionic Liquid Matrices | Analysis of sulfated and sialylated oligosaccharides | Suppresses dissociation of labile sulfate and sialic acid groups, enabling detection of intact molecules. | acs.orgoup.com |

| High-Resolution MALDI-TOF-MS and MS/MS | Structural characterization of sulfated oligosaccharides | Allows for the determination of oligosaccharide structures despite sulfate losses. | nih.gov |

Raman and Resonance Raman Optical Activity (ROA) Spectroscopy

Molecular Modeling and Computational Approaches

Computational methods, particularly molecular docking, provide valuable insights into the interactions of this compound at a molecular level, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, D-glucosamine sulfate) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method allows for the analysis of the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. explorationpub.comnih.gov

Recent studies have utilized molecular docking to investigate the interactions of glucosamine sulfate with various protein targets. For example, docking studies have explored the binding of glucosamine sulfate to matrix metalloproteinases (MMPs) and interleukins, which are involved in the pathogenesis of osteoarthritis. nih.govresearchgate.netresearchgate.net These studies have shown that glucosamine sulfate can have a good binding affinity and form stable interactions with these proteins, suggesting potential inhibitory effects. nih.gov

Molecular docking has also been used to understand the interaction of glucosamine and its sulfated forms with enzymes like cytochrome P450 2C9 (CYP2C9). explorationpub.com The results from these simulations can help to elucidate the structural basis for these interactions and correlate with in vitro experimental data. explorationpub.com Furthermore, docking studies have been employed to guide the synthesis of new compounds, such as NSAID-glucosamine bioconjugates, by predicting how the modifications will affect binding to target proteins. nih.gov

| Protein Target | Key Findings | Reference(s) |

| Matrix Metalloproteinase-3 (MMP-3) | Good binding affinity and stable interactions. | nih.govresearchgate.net |

| Matrix Metalloproteinase-9 (MMP-9) | Good binding affinity and stable interactions. | nih.govresearchgate.net |

| Interleukin-4 (IL-4) | Good binding affinity and stable interactions. | nih.govresearchgate.net |

| Cytochrome P450 2C9 (CYP2C9) | Elucidation of residue interaction and critical binding residues. | explorationpub.com |

| Fibronectin and Phosphate Transporter (PiT) | Good binding affinity, suggesting a role in osteogenic properties. | researchgate.net |

| Urease subunit gamma | Analysis of close proximity interactions. | rsc.org |

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental in elucidating the mechanisms of action of this compound at a molecular and cellular level. These in vitro techniques allow for controlled investigations into its effects on specific enzymes, cell types, and cellular processes relevant to joint health and disease.

Enzymatic assays are crucial for determining how this compound influences the activity of enzymes involved in cartilage breakdown and inflammation. Key enzymes studied include matrix metalloproteinases (MMPs), aggrecanases, and cyclooxygenases (COX).

Matrix Metalloproteinases (MMPs): The activity of MMPs, a family of enzymes that degrade extracellular matrix components like collagen, is often measured using techniques like zymography. In casein zymography, for instance, the ability of MMPs in a sample to degrade casein embedded in a polyacrylamide gel is visualized as clear bands. Studies have shown that D-glucosamine sulfate can modulate MMP activity. For example, in cultured human osteoarthritis (OA) articular chondrocytes, D-glucosamine sulfate was found to decrease the protein levels and enzymatic activity of MMP-3. nih.gov It has also been observed to inhibit the activation of MMP-2 and MMP-9. nih.gov In osteosarcoma cell lines, D-glucosamine sulfate has demonstrated a significant suppressive effect on MMP-3 and MMP-9 expression. springermedizin.denih.gov

Aggrecanases: These enzymes, particularly from the ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) family, are primary drivers of aggrecan degradation in cartilage. Assays for aggrecanase activity often involve measuring the cleavage of specific substrates. Research indicates that D-glucosamine sulfate can inhibit aggrecanase activity, potentially by suppressing proteins linked to glycosylphosphatidylinositol. nih.gov This inhibitory effect helps in preserving proteoglycan content within the cartilage matrix. reliasmedia.com

Cyclooxygenase (COX): The activity of COX enzymes, which are involved in the synthesis of inflammatory prostaglandins (B1171923), can be assessed by measuring the production of prostaglandins like PGE2. D-glucosamine sulfate has been shown to inhibit the expression of COX-2, the inducible form of the enzyme associated with inflammation. nih.govopenaccessjournals.comopenaccessjournals.com This effect is often linked to its ability to interfere with the NF-κB signaling pathway. nih.govopenaccessjournals.comopenaccessjournals.com

A summary of enzymatic assays used in D-glucosamine sulfate research is presented in the table below.

| Enzyme Family | Specific Enzyme(s) | Assay Principle | Observed Effect of D-Glucosamine Sulfate |

| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-3, MMP-9, MMP-13 | Zymography, ELISA, Western Blot | Inhibition of expression, activation, and activity. nih.govnih.govspringermedizin.denih.govavma.org |

| Aggrecanases | ADAMTS-5 | Substrate cleavage assays | Inhibition of activity. nih.govreliasmedia.com |

| Cyclooxygenases (COX) | COX-2 | Measurement of prostaglandin (B15479496) (PGE2) production | Inhibition of gene expression and protein synthesis. nih.govopenaccessjournals.comopenaccessjournals.com |

The use of specific cell cultures is paramount for dissecting the cellular mechanisms of D-glucosamine sulfate.

Chondrocyte Cultures: As the primary cells in cartilage, chondrocytes are the most frequently used cell type for studying the effects of D-glucosamine sulfate. These cells can be isolated from healthy or osteoarthritic cartilage from human or animal sources. In culture, they are used to study processes like the synthesis of cartilage matrix components (e.g., aggrecan and type II collagen) and the expression of inflammatory and catabolic mediators. nih.gov Studies using human OA articular chondrocytes have demonstrated that D-glucosamine sulfate can increase the production of aggrecan core protein while simultaneously inhibiting the production and activity of MMP-3. nih.gov

Osteoblast Cultures: Osteoblasts, the cells responsible for bone formation, are used to investigate the effects of D-glucosamine sulfate on subchondral bone, which plays a role in the pathogenesis of osteoarthritis. Research on osteosarcoma cell lines, which share some characteristics with osteoblasts, has shown that D-glucosamine sulfate can suppress the expression of MMP-3 and MMP-9. springermedizin.denih.govresearchgate.net

Macrophage Cultures: Macrophages are key immune cells involved in the inflammatory processes of the synovial membrane. Cultures of macrophages or macrophage-like cell lines are used to study the anti-inflammatory effects of D-glucosamine sulfate, such as its impact on cytokine production and inflammatory signaling pathways.

To understand how D-glucosamine sulfate regulates cellular function at the molecular level, researchers employ gene and protein expression analysis techniques.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This highly sensitive technique is used to quantify messenger RNA (mRNA) levels of specific genes. It allows researchers to determine whether D-glucosamine sulfate affects the transcription of genes encoding for matrix proteins, catabolic enzymes, or inflammatory mediators. For example, RT-qPCR has been used to show that D-glucosamine sulfate increases aggrecan mRNA levels and decreases MMP-3 mRNA levels in human OA chondrocytes. nih.gov

Western Blotting: This method is used to detect and quantify specific proteins in a sample. Following protein separation by gel electrophoresis, antibodies specific to the target protein are used for detection. Western blotting has been instrumental in confirming the effects of D-glucosamine sulfate on the protein levels of enzymes like MMP-3 and COX-2, and matrix components like aggrecan. nih.govopenaccessjournals.com

The table below summarizes the application of these techniques in D-glucosamine sulfate research.

| Technique | Target Molecule | Key Findings with D-Glucosamine Sulfate |

| RT-qPCR | mRNA | Increased expression of aggrecan. nih.gov Decreased expression of MMP-3, MMP-13, and aggrecanases (ADAMTS-5). nih.govnih.govavma.org |

| Western Blotting | Protein | Increased levels of aggrecan core protein. nih.gov Decreased levels of MMP-3 and COX-2. nih.govopenaccessjournals.com |

Apoptosis, or programmed cell death, of chondrocytes is a feature of osteoarthritis. Assays to measure apoptosis are therefore important in evaluating the potential chondroprotective effects of D-glucosamine sulfate.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. This technique can be applied to both cell cultures and tissue sections to visualize and quantify apoptotic cells. Research suggests that D-glucosamine sulfate can inhibit chondrocyte apoptosis induced by inflammatory mediators.

Gene Expression Profiling (e.g., RT-qPCR, Western Blotting) for Transcriptional and Translational Regulation

Animal Model Research Methodologies

Animal models of osteoarthritis are invaluable for studying the effects of D-glucosamine sulfate in a complex, in vivo environment that mimics aspects of the human disease.

Histological and histomorphometric analyses provide detailed microscopic evaluation of tissue structure and composition, allowing for the assessment of disease progression and the effects of treatment.

Cartilage Assessment: Tissue sections of articular cartilage are stained with dyes like Safranin-O (for proteoglycans) and Fast Green (for collagen) to visualize the cartilage structure and proteoglycan content. Histological scoring systems, such as the Mankin score, are often used to quantify the severity of cartilage degradation. These assessments can reveal whether D-glucosamine sulfate treatment preserves cartilage integrity and reduces lesion severity.

Subchondral Bone Assessment: The bone underlying the articular cartilage is also assessed for pathological changes, including sclerosis, cysts, and osteophyte formation. Histomorphometry can be used to quantify parameters like bone volume and trabecular thickness.

These histological evaluations in animal models provide crucial evidence for the potential disease-modifying effects of D-glucosamine sulfate on the various tissues of the joint.

Biochemical Marker Quantification in Tissues and Biological Fluids (e.g., GAG content, collagen degradation biomarkers)